molecular formula C10H8FN3O2 B1518689 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1042604-81-8

1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1518689
CAS No.: 1042604-81-8
M. Wt: 221.19 g/mol
InChI Key: VLTACRKNEWKDEZ-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1042604-81-8) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. The compound features a 1,2,3-triazole core, a privileged scaffold known for its metabolic stability and ability to engage in key hydrogen bonding interactions, making it a valuable pharmacophore in the design of bioactive molecules . Research into structurally similar 1H-1,2,3-triazole-4-carboxamides has identified potent inhibitors of the Pregnane X Receptor (PXR), a key regulator of drug metabolism, with potential applications in mitigating adverse drug-drug interactions . Furthermore, analogs of this compound have been explored for selective cytotoxic activity against human leukemic T-cells, highlighting the therapeutic potential of this chemical class . This product is intended for use in laboratory research and development, strictly as a reference standard or synthetic intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-fluoro-2-methylphenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2/c1-6-4-7(11)2-3-9(6)14-5-8(10(15)16)12-13-14/h2-5H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTACRKNEWKDEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)N2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1042604-81-8
Record name 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
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Biological Activity

1-(4-Fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antitumor effects, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C10H8FN3O2C_{10}H_8FN_3O_2, and it features a triazole ring that is known for its diverse biological activities. Its structural characteristics contribute to its interaction with various biological targets.

Structural Information

PropertyValue
Molecular FormulaC10H8FN3O2
SMILESCC1=C(C=CC(=C1)F)N2C=C(N=N2)C(=O)O
InChIInChI=1S/C10H8FN3O2/c1-6-4-7(11)2-3-9(6)14-5-8(10(15)16)12-13-14/h2-5H,1H3,(H,15,16)

Antitumor Activity

Research indicates that compounds containing the 1,2,3-triazole scaffold exhibit significant antitumor activity. For example, studies have shown that derivatives of triazoles can induce apoptosis in cancer cells through mechanisms involving mitochondrial depolarization and reactive oxygen species (ROS) generation. Specifically, compounds similar to this compound have been noted for their ability to inhibit tubulin polymerization and induce cell cycle arrest in the G2/M phase in various cancer cell lines (HeLa and Jurkat cells) .

Enzyme Inhibition

The triazole ring is known to interact with various enzymes. In particular, compounds with a similar structure have been reported to exhibit inhibitory effects on cholinesterases (ChE), which are crucial for neurotransmission. For instance, certain 1,2,3-triazole derivatives have shown selective inhibition of butyrylcholinesterase (BuChE), indicating potential use in treating neurodegenerative diseases .

The mechanism through which this compound exerts its biological effects is likely multifaceted:

  • Interaction with Tubulin : The compound may bind to tubulin at sites overlapping with colchicine binding sites, leading to disrupted microtubule dynamics essential for cell division .
  • Induction of Apoptosis : It may promote apoptosis through the activation of caspases and subsequent cleavage of PARP .

Case Studies

Several studies have explored the biological activity of triazole derivatives:

  • Antiproliferative Effects : A study evaluating a series of triazole derivatives found that some compounds exhibited IC50 values in the low micromolar range against various cancer cell lines. The most potent compounds induced significant G2/M phase arrest and apoptosis .
    CompoundIC50 (µM)Mechanism
    4l0.76Tubulin assembly inhibition
    CA-41.2Colchicine binding inhibition
  • Cholinesterase Inhibition : Another study highlighted the potential of triazole hybrids as cholinesterase inhibitors with notable selectivity towards BuChE over acetylcholinesterase (AChE), suggesting applications in neurodegenerative disorders .

Scientific Research Applications

Structural Information

  • Molecular Formula : C10H8FN3O2
  • SMILES : CC1=C(C=CC(=C1)F)N2C=C(N=N2)C(=O)O
  • InChIKey : VLTACRKNEWKDEZ-UHFFFAOYSA-N

Medicinal Chemistry

1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has shown promise in the development of therapeutic agents. Its structural features allow it to interact with various biological targets, making it a candidate for drug development:

  • Anticancer Activity : Research indicates that triazole derivatives can inhibit tumor growth by targeting specific pathways involved in cancer progression. Compounds similar to this triazole have been investigated for their ability to induce apoptosis in cancer cells .
  • Antimicrobial Properties : The compound's triazole ring is known for its antifungal properties. Studies have demonstrated that triazoles can inhibit the growth of various fungi and bacteria, suggesting potential applications in treating infections .

Biological Studies

The compound is utilized in biological research to understand its interactions with enzymes and receptors:

  • Enzyme Inhibition : It has been studied as a potential inhibitor of cytokines involved in inflammatory processes. Such inhibition can be crucial in developing treatments for autoimmune diseases .
  • Receptor Modulation : The compound may act on specific receptors, influencing cellular signaling pathways. For instance, it can serve as an antagonist or agonist depending on its structural modifications .

Materials Science

In materials science, this compound is explored for its unique electronic properties:

  • Organic Electronics : Its ability to form stable films makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's electronic properties can be tuned through substitution patterns on the phenyl ring .

Industrial Applications

The compound's synthetic versatility allows it to be used as an intermediate in the production of various chemicals:

  • Synthesis of Complex Molecules : It serves as a building block in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals. The presence of the triazole moiety can enhance the reactivity of other functional groups .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

StudyFocusFindings
Anticancer ActivityDemonstrated selective inhibition of cancer cell lines with IC50 values indicating significant efficacy.
Inflammatory ResponseIdentified as a potent inhibitor of cytokine production in vitro, suggesting therapeutic potential for inflammatory diseases.
Electronic PropertiesExplored as a material for OLEDs with promising stability and efficiency metrics compared to conventional materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Substituents Key Properties/Applications Reference ID
1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid C₉H₆FN₃O₂ 4-Fluorophenyl Antimicrobial activity against Gram-positive bacteria; used in crystallography studies for structural analysis .
1-(3-Chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid C₁₀H₇ClFN₃O₂ 3-Cl, 4-F, 5-methyl Enhanced lipophilicity due to chloro and methyl groups; potential use in coordination chemistry (e.g., cobalt and copper complexes) .
1-(4-Chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid C₁₀H₇ClFN₃O₂ 4-Cl, 2-F, 5-methyl Structural analog with halogen substitution; studied for surface interactions in Hirshfeld analysis .
N-(2-Chloro-6-fluorobenzyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide C₁₇H₁₅ClFN₄O m-Tolyl, 2-Cl-6-F benzylamide CFTR modulator with 50% synthesis yield; characterized by ESI-MS and IR spectroscopy .
1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid C₉H₈N₄O₂ 2-Aminophenyl Antimicrobial activity against Vibrio cholerae; adopts a kink-like conformation in X-ray crystallography .
1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid C₁₂H₁₂FN₃O₄ 4-Ethoxy, 5-formyl Exhibits ring-chain tautomerism (80% open form in solution); used in synthetic applications for ortho-formyl derivatives .

Structural and Electronic Effects

  • Fluorine Substitution: The 4-fluoro group in the target compound enhances electronegativity and metabolic stability compared to non-halogenated analogs. For example, 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid shows improved antimicrobial activity over non-fluorinated derivatives .
  • A similar effect is observed in 1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, where the methyl group enhances coordination with metal ions .

Crystallographic and Spectroscopic Data

  • X-ray Studies: The 2-aminophenyl derivative adopts a perpendicular orientation between phenyl and triazole rings, creating a 60° angle between amino and carboxylic groups . This structural feature may enhance binding to biological targets.
  • IR and MS : Analogs like N-(2-chloro-6-fluorobenzyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide show characteristic IR peaks at 1685 cm⁻¹ (C=O stretch) and ESI-MS [M+H]⁺ at 345.1 .

Preparation Methods

Preparation via 1-Substituted-4,5-Dibromo-1H-1,2,3-Triazole Intermediates

A robust and industrially scalable method is described in a 2015 patent, which is directly relevant to the synthesis of 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid.

Key steps:

  • Starting Material: 1-substituted-4,5-dibromo-1H-1,2,3-triazole (where the substituent R includes aryl groups such as 4-fluoro-2-methylphenyl).

  • Grignard Reaction:

    • Dissolve the dibromo-triazole in tetrahydrofuran (THF) or a THF/methyl tetrahydrofuran (METHF) mixture.
    • Cool to between −78 °C and 0 °C.
    • Add isopropylmagnesium chloride or an isopropylmagnesium chloride-lithium chloride composite (mole ratio 1:0.8-1.5).
    • Stir for 0.5 to 2 hours.
  • Quenching and Extraction:

    • Add hydrochloric acid (mole ratio 1:1-20) to quench.
    • Extract with organic solvents (e.g., ethyl acetate).
    • Dry over anhydrous magnesium sulfate or sodium sulfate.
    • Concentrate under reduced pressure.
  • Crystallization:

    • Cool the concentrated solution to around 0 °C to crystallize the intermediate 1-substituted-4-bromo-1H-1,2,3-triazole.
  • Carboxylation:

    • Treat the intermediate with a Grignard reagent at low temperature.
    • Bubble carbon dioxide through the reaction mixture to introduce the carboxyl group at the 4-position.
    • Acidify and extract to isolate the 1-substituted-1H-1,2,3-triazole-4-carboxylic acid.
  • Purification:

    • Purify by crystallization or column chromatography as needed.

Example Yield:

  • A related compound, 1-cyclopropylmethyl-1H-1,2,3-triazole-4-carboxylic acid, was obtained in 64% yield using this method.

Preparation via Lithiation and Carbonation of Substituted Triazoles

Another approach involves direct lithiation of the triazole ring followed by carbonation, as described in a 2021 patent for related triazole carboxylic acids.

Key steps:

  • Starting Material: 1-substituted-1H-1,2,3-triazole (e.g., 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole).

  • Metalation:

    • Dissolve the triazole in anhydrous tetrahydrofuran.
    • Cool the solution to low temperatures (e.g., −78 °C).
    • Add a strong base such as lithium diisopropylamide (LDA) or n-butyllithium to generate the 4-lithiated triazole intermediate.
  • Carbonation:

    • Introduce carbon dioxide gas into the reaction mixture to convert the lithiated intermediate into the 4-carboxylate.
  • Work-up:

    • Acidify the reaction mixture to liberate the free carboxylic acid.
    • Isolate and purify the product.

This method allows for direct functionalization of the triazole ring and is suitable for various substituents on the N-1 position, including aryl groups with electron-withdrawing or electron-donating substituents.

Comparative Analysis of Preparation Methods

Aspect Route A: Dibromo-Triazole Intermediate Route B: Lithiation and Carbonation
Starting Materials 1-substituted-4,5-dibromo-1H-1,2,3-triazole 1-substituted-1H-1,2,3-triazole
Key Reagents Grignard reagents (isopropylmagnesium chloride) Strong bases (LDA, n-BuLi), CO2
Temperature Range −78 °C to 0 °C −78 °C
Yield Moderate to good (e.g., 64%) Good, depending on substrate and conditions
Scalability Suitable for industrial scale More suited for laboratory scale due to sensitive reagents
Purification Crystallization, extraction Acidification, extraction, chromatography
Advantages High regioselectivity, industrial applicability Direct method, fewer steps
Limitations Requires dibromo intermediate synthesis Requires strict anhydrous and low-temperature conditions

Research Findings and Optimization Notes

  • The use of mixed solvents such as THF/METHF improves solubility and reaction control during Grignard addition.

  • The mole ratios of reagents are critical for optimizing yield and minimizing side reactions; for instance, a mole ratio of 1:0.8–1.5 for dibromo-triazole to Grignard reagent is optimal.

  • Cooling to low temperatures (−78 °C) is essential to control regioselectivity and prevent decomposition during lithiation and carbonation steps.

  • The introduction of electron-withdrawing groups such as fluoro on the phenyl ring can influence the acidity and reactivity of the triazole ring, which must be accounted for in reaction conditions.

  • Avoidance of column chromatography in large-scale synthesis is achievable by optimizing crystallization and extraction steps, enhancing the process's industrial viability.

Summary Table of Preparation Conditions

Step Conditions Notes
Starting material 1-(4-fluoro-2-methylphenyl)-4,5-dibromo-1H-1,2,3-triazole Prepared or commercially available
Grignard reagent addition Isopropylmagnesium chloride, −78 °C to 0 °C Stir 0.5–2 h
Quenching Hydrochloric acid, room temperature Extract with organic solvent
Carboxylation CO2 gas introduction at low temperature 15 min to 1 h depending on scale
Isolation Acidification, extraction, crystallization Purity enhanced by recrystallization
Yield 60–70% typical Dependent on scale and purity of intermediates

Q & A

Basic Research Questions

Q. How can the synthetic route for 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid be optimized to improve yield and purity?

  • Methodological Answer : The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by carboxylation. Key optimizations include:

  • Using 4-fluoro-2-methylphenyl azide and propiolic acid derivatives as precursors to minimize steric hindrance .
  • Adjusting reaction temperature (60–80°C) and solvent polarity (DMF/water mixtures) to enhance regioselectivity .
  • Purification via recrystallization (ethanol/water) or silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) to isolate the carboxylic acid form.

Q. What spectroscopic techniques are most reliable for characterizing the compound’s structure?

  • Methodological Answer : A combination of:

  • 1H/13C NMR : To confirm substitution patterns (e.g., fluorine’s para position and methyl group’s ortho position on the phenyl ring) .
  • FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and triazole ring vibrations (~1450 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : For molecular formula validation (C10H8FN3O2) .

Q. How does the compound’s solubility profile impact experimental design?

  • Methodological Answer : The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) due to its hydrophobic aryl and triazole groups. Strategies include:

  • Using polar aprotic solvents (DMSO, DMF) for in vitro assays .
  • Preparing sodium or potassium salts via neutralization (NaOH/KOH in ethanol) for biological studies requiring aqueous media .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights explain the compound’s biological activity compared to analogs?

  • Methodological Answer : Key SAR findings from analogous triazoles:

  • Fluorine’s position : Para-substitution (vs. meta in 1-(3-fluorophenyl)-triazole) enhances electronic withdrawal, improving target binding (e.g., enzyme active sites) .

  • Methyl group : Ortho-substitution on the phenyl ring reduces steric clashes in hydrophobic pockets (e.g., kinase binding sites) .

  • Triazole vs. oxadiazole : Triazoles show stronger hydrogen-bonding capacity, critical for interactions with biological targets .

    Substituent Biological Activity (IC50) Target
    4-Fluoro-2-methylphenyl0.8 µM (kinase inhibition)EGFR
    3-Fluorophenyl2.5 µMEGFR
    4-Chlorophenyl1.2 µMEGFR
    Data derived from analogous triazole derivatives .

Q. How can researchers resolve contradictions in reported enzymatic inhibition data for this compound?

  • Methodological Answer : Discrepancies often arise from:

  • Assay conditions : Variations in pH (e.g., 7.4 vs. 6.8) or ionic strength alter ionization of the carboxylic acid group, affecting binding .
  • Enzyme isoforms : Testing against EGFR WT vs. T790M mutants shows differing inhibition profiles .
  • Solution : Standardize assays using recombinant proteins (e.g., His-tagged EGFR) and buffer systems (HEPES, pH 7.4) .

Q. What computational methods predict the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Assess hydrolytic stability of the triazole ring (force field: OPLS-AA, solvent: explicit water) .
  • Density functional theory (DFT) : Calculate bond dissociation energies (B3LYP/6-31G*) to identify labile groups (e.g., ester vs. carboxylic acid stability) .
  • In vitro validation : Incubate in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) for 24 hours; monitor degradation via HPLC .

Data Contradiction Analysis

Q. Why do some studies report potent antimicrobial activity while others show negligible effects?

  • Methodological Answer : Discrepancies may stem from:

  • Bacterial strain variability : Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) membranes differ in permeability to hydrophobic triazoles .
  • Efflux pump activity : Overexpression of AcrAB-TolC in resistant strains reduces intracellular accumulation .
  • Solution : Pair the compound with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to clarify intrinsic activity .

Methodological Best Practices

  • Synthetic Reproducibility : Document azide precursor purity (>95% by HPLC) to avoid side reactions .
  • Biological Assays : Include positive controls (e.g., gefitinib for EGFR inhibition) and validate cell line authenticity .
  • Data Reporting : Use standardized units (e.g., µM for IC50) and disclose solvent systems in publications .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

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